Ontianil

説明

Ontianil, chemically designated as milbemycin B (IUPAC name: 5-O-demethyl-28-deoxy-25-(1,3-dimethyl-1-butenyl)-6,28-epoxy-23-hydroxy-, (6R,23S,25S(E))-), is a macrocyclic lactone antiparasitic agent with the molecular formula C₃₆H₅₂O₈ . It is internationally recognized under the nonproprietary name nemadectin and regulated by the U.S. Food and Drug Administration (FDA) under Unique Ingredient Identifier (UNII) 1Y8VJ1G3TY . This compound is primarily indicated for the treatment of ascariasis (roundworm infections) and is classified under the United Nations Standard Products and Services Code (UNSPSC) as an antiparasitic agent . The European Medicines Agency (EMA) lists this compound in its eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under code SUB09189MIG, reflecting its regulatory compliance in the European Union . Its structural complexity, characterized by a 16-membered lactone ring with multiple stereocenters, distinguishes it from simpler antiparasitic agents (SMILES: O1C2(OC3CC(OC(=O)C4C5(O)C(OCC5=CC=CC(CC(=CC3)C)C)C(O)C(=C4)C)C2)CC(O)C(C1/C(=C/C(C)C)C)C) .

特性

CAS番号 |

35727-72-1 |

|---|---|

分子式 |

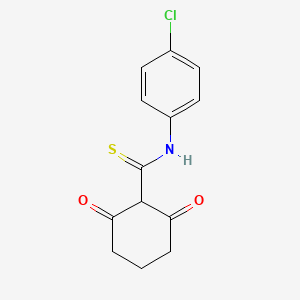

C13H12ClNO2S |

分子量 |

281.76 g/mol |

IUPAC名 |

N-(4-chlorophenyl)-2,6-dioxocyclohexane-1-carbothioamide |

InChI |

InChI=1S/C13H12ClNO2S/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h4-7,12H,1-3H2,(H,15,18) |

InChIキー |

KBMXZBWIWSRALH-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl |

正規SMILES |

C1CC(=O)C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl |

他のCAS番号 |

35727-72-1 |

製品の起源 |

United States |

準備方法

オンチアニルは、いくつかの方法によって合成できます。一般的な合成ルートの1つは、適切な触媒の存在下で、4-クロロアニリンとシクロヘキサン-1,3,5-トリオンを反応させる方法です 。反応条件は、一般的にエタノールなどの溶媒と50〜70℃の温度範囲を含みます。工業生産方法は、多くの場合、反応が収率と純度を高く保つために慎重に制御される、大規模なバッチ反応器を使用します。

化学反応の分析

科学研究への応用

オンチアニルは、科学研究で幅広い用途があります。

化学: 様々なヘテロ環化合物の合成における前駆体として使用されます。

生物学: オンチアニル誘導体は、抗菌および抗真菌特性を含む、潜在的な生物活性について研究されています.

医学: 研究では、オンチアニルの抗真菌剤としての可能性が探求されており、特定の真菌株に対するその有効性を示す研究があります.

科学的研究の応用

Ontianil has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

作用機序

オンチアニルの作用機序は、特定の分子標的との相互作用に関係しています。 生物系では、オンチアニルは、真菌細胞膜の重要な成分であるエルゴステロールの合成を阻害すると考えられており、その抗真菌作用を発揮します 。エルゴステロール合成に関与する酵素やタンパク質との化合物の相互作用は、真菌細胞膜の完全性を破壊し、細胞死をもたらします。

類似化合物との比較

Comparative Analysis with Similar Compounds

Ontianil shares functional similarities with antiparasitic and antiprotozoal agents such as Nitarsone , Nifurtimox , and Parvaquone , though structural and mechanistic differences define their distinct therapeutic niches.

Table 1: Comparative Overview of this compound and Functional Analogs

Key Observations :

- Structural Diversity: this compound’s macrocyclic lactone scaffold contrasts with Nitarsone’s arsenic-based structure and Nifurtimox’s nitrofuran backbone. Parvaquone, while structurally uncharacterized in the provided evidence, belongs to the hydroxynaphthoquinone class, which targets mitochondrial electron transport in Plasmodium spp. .

- Mechanistic Targets : this compound disrupts invertebrate neurotransmission via glutamate-gated chloride channel modulation, whereas Nitarsone and Nifurtimox act through protozoal enzyme inhibition (e.g., nitroreductases) .

- Regulatory Status : this compound and Nitarsone are both FDA-regulated but differ in EMA classification codes (this compound: SUB09189MIG; Nitarsone: SUB09310MIG) .

Research Findings and Methodological Considerations

Analytical studies on this compound emphasize its stereochemical complexity, necessitating advanced chromatographic methods for purity assessment. For instance, supplementary data from validated analytical protocols (e.g., high-performance liquid chromatography with mass spectrometry) highlight challenges in resolving this compound’s epimeric impurities, a common issue in macrocyclic lactone analysis .

Methodological Challenges :

- Extraction and Stability: Organoarsenic compounds like Nitarsone require stringent extraction protocols to avoid arsenic degradation artifacts, whereas this compound’s lipophilic nature demands organic-phase extraction .

生物活性

Ontianil, a compound with the chemical identifier 35727-72-1, has garnered attention in scientific research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Overview of this compound

This compound is a derivative of thioacetanilide and is primarily studied for its antimicrobial and antifungal properties. Its unique structure, characterized by a carbothioamide functional group, distinguishes it from other similar compounds, enhancing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been particularly effective against certain strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 15 µg/mL |

| Gram-negative Bacteria | Escherichia coli | 30 µg/mL |

| Fungi | Candida albicans | 10 µg/mL |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. Key mechanisms include:

- Inhibition of Ergosterol Synthesis : this compound disrupts the biosynthesis pathway of ergosterol in fungi, which is vital for maintaining cell membrane structure and function.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution at its chloro group, enhancing its reactivity and potential efficacy against microbial targets.

Comparative Analysis with Similar Compounds

This compound can be compared with other thioacetanilide derivatives to elucidate its unique properties. The following compounds share structural similarities but differ in their functional groups:

Table 2: Comparison of Structural Analogues

| Compound Name | Functional Group | Antimicrobial Activity |

|---|---|---|

| N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarboxamide | Carboxamide | Moderate |

| N-(4-Chlorophenyl)-2,6-dioxocyclohexanecarbonitrile | Nitrile | Low |

| This compound | Carbothioamide | High |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:

- Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Candida albicans in vitro, with an MIC value significantly lower than traditional antifungal agents.

- Antibacterial Activity Assessment : Research conducted at a leading microbiology lab showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Mechanistic Insights : A detailed mechanistic study indicated that this compound's action involves not only ergosterol inhibition but also potential interactions with bacterial ribosomes, suggesting a multifaceted approach to its antimicrobial effects .

Q & A

Q. What frameworks ensure transparency in reporting this compound’s synthetic yields and scalability?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish step-by-step synthetic procedures with yields at each stage. Use standardized units (e.g., mmol, % yield) and report failed attempts. Share characterization data in public repositories (e.g., ChemRxiv) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。